molecular formula C8H15IN2 B1312953 1,2-Dimethyl-3-propylimidazolium Iodide CAS No. 218151-78-1

1,2-Dimethyl-3-propylimidazolium Iodide

Cat. No.: B1312953
CAS No.: 218151-78-1
M. Wt: 266.12 g/mol
InChI Key: ISHFYECQSXFODS-UHFFFAOYSA-M
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Description

1,2-Dimethyl-3-propylimidazolium Iodide is a useful research compound. Its molecular formula is C8H15IN2 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-3-propylimidazolium iodide plays a significant role in biochemical reactions, particularly in the promotion of the oxygen reduction reaction. It facilitates the formation of lithium dioxide, reduces the charge potential by oxidizing lithium dioxide, and protects the lithium anode from redox shuttling by generating a solid electrolyte interphase layer . This compound interacts with various enzymes and proteins, enhancing their catalytic activities and stabilizing their structures. The nature of these interactions often involves ionic bonding and coordination with metal ions present in the active sites of enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through ionic and hydrogen bonding. This binding can lead to enzyme inhibition or activation, depending on the context of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its high stability, which allows it to maintain its activity over extended periods. Long-term exposure to environmental factors such as light and temperature can lead to gradual degradation, affecting its efficacy. Studies have shown that this compound can retain its functionality in in vitro and in vivo settings for several weeks, with minimal loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activities and improve cellular function. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its localization and accumulation .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHFYECQSXFODS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049247
Record name 1,2-Dimethyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218151-78-1
Record name 1,2-Dimethyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethyl-3-propylimidazolium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,2-dimethylimidazole (7.2 g, made by Aldrich) and propyl iodide (12.7 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction mixture was cooled to room temperature and the crude crystals formed were recovered. A mixed solvent of toluene and isopropanol was used for recrystallization. The crystals were dried in vacuo to obtain 1,2-dimethyl-3-propylimidazolium iodide (18.3 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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